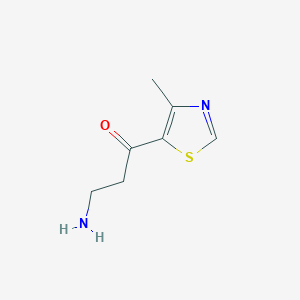

3-Amino-1-(4-methyl-1,3-thiazol-5-YL)propan-1-one

Description

Properties

Molecular Formula |

C7H10N2OS |

|---|---|

Molecular Weight |

170.23 g/mol |

IUPAC Name |

3-amino-1-(4-methyl-1,3-thiazol-5-yl)propan-1-one |

InChI |

InChI=1S/C7H10N2OS/c1-5-7(11-4-9-5)6(10)2-3-8/h4H,2-3,8H2,1H3 |

InChI Key |

PATSQAUBNYXTFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)C(=O)CCN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of thiazole derivatives often involves the condensation of appropriate starting materials, such as aldehydes, ketones, and thioamides, under various conditions. For 3-Amino-1-(4-methyl-1,3-thiazol-5-yl)propan-1-one , a plausible synthetic route could involve the following steps:

Formation of the Thiazole Ring : This typically involves the reaction of a thioamide with an appropriate carbonyl compound. For example, 4-methylthiazol-5-yl derivatives can be synthesized by reacting a suitable thioamide with a methyl ketone or aldehyde in the presence of a catalyst or under specific conditions.

Introduction of the Amino Group : This might involve a nucleophilic substitution or addition reaction, depending on the intermediate compounds used.

Formation of the Propanone Moiety : This could be achieved through reactions that extend the carbon chain, such as aldol condensations or Grignard reactions, followed by oxidation steps if necessary.

Specific Synthetic Route

While specific literature on This compound is limited, a related compound, 3-(2-aminothiazol-5-yl)-3-arylpropanoates , was synthesized via a one-pot four-component reaction involving 2-aminothiazole, aldehydes, Meldrum’s acid, and aliphatic alcohols under catalyst-free conditions. This approach highlights the versatility of thiazole chemistry and suggests potential pathways for synthesizing similar compounds.

Analysis and Characterization

Characterization of thiazole derivatives typically involves spectroscopic methods such as NMR (nuclear magnetic resonance) and IR (infrared spectroscopy), along with mass spectrometry for molecular weight confirmation. For This compound , expected spectral features would include:

- NMR Spectroscopy : Signals corresponding to the amino group, methyl group on the thiazole ring, and propanone moiety would be observed. For example, the amino group might appear as a broad signal around 3-4 ppm, while the methyl group could resonate near 2-3 ppm.

- IR Spectroscopy : Absorption bands for the carbonyl group (around 1700 cm^-1), amino group (around 3300-3500 cm^-1), and thiazole ring (around 1500-1600 cm^-1) would be expected.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-methyl-1,3-thiazol-5-YL)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-1-(4-methyl-1,3-thiazol-5-YL)propan-1-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Studied for its potential antimicrobial and antifungal properties

Industry: Used in the development of biocides, fungicides, and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-methyl-1,3-thiazol-5-YL)propan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of biochemical pathways. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues

2.1.1 Chalcone-Thiazole Hybrids (e.g., Compounds 23–26 in )

These hybrids share the 4-methyl-1,3-thiazol-5-yl core but differ in the propenone substituents (e.g., fluorophenyl, bromophenyl, methoxyphenyl). Key differences include:

- Substituent Effects: The aryl group on the propenone chain significantly impacts biological activity. For example, compound 23 (3-fluorophenyl substituent) shows 51.7% inhibition of DNA gyrase B, while compound 26 (2-methoxyphenyl) exhibits lower inhibition (33.1%) .

- Amino Group Position: Unlike 3-amino-1-(4-methyl-1,3-thiazol-5-yl)propan-1-one, these hybrids feature an ethylamino group on the thiazole ring, which may alter pharmacokinetics due to increased lipophilicity.

2.1.2 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone ()

This simpler analog lacks the propan-1-one chain, featuring only an acetyl group. Key comparisons:

- Molecular Weight : Lower molecular weight (C₆H₈N₂OS vs. C₈H₁₁N₃OS for the target compound) may influence solubility and bioavailability .

Physicochemical Properties

2.2.1 Conformational Flexibility

- Target Compound : The linear propan-1-one chain allows conformational flexibility, enabling adaptive binding in biological systems.

- Bis-thiazole Piperidinone (): The central piperidinone ring adopts a chair conformation, with thiazole rings inclined at 67–80°, restricting flexibility compared to the target compound .

2.2.2 Solubility and Crystal Packing

- Isostructural Thiazole-Triazole Derivatives (): Fluorophenyl substituents induce perpendicular orientation in crystal lattices, reducing solubility. The amino group in the target compound may enhance aqueous solubility via hydrogen bonding .

Table 2: Comparative Analysis of Structural and Functional Features

Biological Activity

3-Amino-1-(4-methyl-1,3-thiazol-5-YL)propan-1-one is a thiazole derivative that has garnered interest in various fields due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Molecular Structure and Characteristics

- Molecular Formula : C7H10N2OS

- Molecular Weight : 170.23 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1=C(SC=N1)C(=O)CCN

The compound features a thiazole ring which is significant for its biological activity, particularly in interactions with various enzymes and receptors in biological systems.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines.

- Synthetic Methods : Utilization of eco-friendly synthetic routes such as microwave-assisted synthesis has been noted for producing derivatives with enhanced biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. In vitro studies have demonstrated its effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.01 mg/mL |

| Escherichia coli | 0.02 mg/mL |

| Candida albicans | 0.015 mg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory and Analgesic Activities

The compound has also been studied for its anti-inflammatory effects. In vivo experiments showed that it significantly reduces paw edema in animal models, indicating potential use in pain management therapies .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thiazole ring structure allows the compound to inhibit enzymes involved in microbial growth.

- Receptor Interaction : It may modulate receptor activity related to inflammation and pain pathways.

Comparative Analysis with Similar Compounds

A comparison of this compound with other thiazole derivatives reveals unique properties:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 2-Amino-4-methylthiazole | Antibacterial | Simple structure; lower potency |

| 3-Amino-2-methylthiazole | Antifungal | Higher toxicity; less selective |

| 3-Amino-1-(4-methylthiazolyl)propanone | Antimicrobial & anti-inflammatory | Unique substitution pattern enhances activity |

The unique substitution pattern on the thiazole ring in this compound contributes to its distinct biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, showing promising results .

- Anti-inflammatory Research : Investigations into its anti-inflammatory properties revealed significant reductions in inflammation markers in treated animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.